molecular formula C6H4ClN3 B13474905 6-Chloro-5-ethynylpyrazin-2-amine

6-Chloro-5-ethynylpyrazin-2-amine

Cat. No.: B13474905
M. Wt: 153.57 g/mol
InChI Key: AKGGSNXKRRXAFB-UHFFFAOYSA-N
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Description

6-Chloro-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and an ethynyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethynylpyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethynylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products Formed

    Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazine carboxylic acids or ketones.

    Reduction: Formation of pyrazine alkenes or alkanes.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

6-Chloro-5-ethynylpyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-ethynylpyrazin-2-amine is unique due to the combination of the chlorine and ethynyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

6-chloro-5-ethynylpyrazin-2-amine

InChI

InChI=1S/C6H4ClN3/c1-2-4-6(7)10-5(8)3-9-4/h1,3H,(H2,8,10)

InChI Key

AKGGSNXKRRXAFB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(N=C1Cl)N

Origin of Product

United States

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